molecular formula C8H6F5NS B1456684 6-(Pentafluorosulfanyl)-1H-indole CAS No. 1379811-84-3

6-(Pentafluorosulfanyl)-1H-indole

Cat. No. B1456684
M. Wt: 243.2 g/mol
InChI Key: MSRZWPKNTUYVGM-UHFFFAOYSA-N
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Description

The compound “6-(Pentafluorosulfanyl)-1H-indole” is a type of organic compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . It has been around for almost 60 years and its practical application in various areas of chemistry has only recently picked up .


Synthesis Analysis

The synthesis of pentafluorosulfanyl compounds involves a direct and high-yielding synthetic strategy . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . The combination of onium halides with silver (II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .


Molecular Structure Analysis

The analysis of crystal structures of SF5- or SF4-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .


Chemical Reactions Analysis

The SF5 group has been shown to dramatically improve the yields and stereoselectivity in cyclopropanation reactions compared to the CF3 group . In addition, F5S–C C–CF3 can be easily prepared in high yields in two steps from 3,3,3-trifluoropropyne. It is a powerful, versatile dienophile in Diels–Alder reactions .


Physical And Chemical Properties Analysis

The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . These properties make it a powerful boost of molecular properties for many applications .

Scientific Research Applications

Synthesis Techniques

The synthesis of 6-(Pentafluorosulfanyl)-1H-indole and related compounds has been explored through various techniques. For instance, a two-step, atom-economical synthetic route to 6-(pentafluoro-sulfanyl)­1H­indoles was developed using vicarious nucleophilic substitution (VNS) and catalytic hydrogenation (Iakobson, Pošta, & Beier, 2013). Another study demonstrated a palladium-catalyzed oxidative synthesis of SF5-indoles, offering a facile construction of SF5-functionalized indoles (Chen, Chen, Xu, & Mi, 2015).

Structural and Functional Analysis

Research has been conducted on novel indole derivatives, investigating their structural and functional properties. This includes studies on molecular structures using nuclear magnetic resonance techniques, single crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) (Tariq et al., 2020). These studies contribute to understanding the diverse biological, industrial, and optical applications of indole derivatives.

Indole Functionalization

The functionalization of indoles, a key aspect of synthetic chemistry, has been extensively researched. For example, the synthesis and functionalization of indoles through palladium-catalyzed reactions have been explored, highlighting the versatility of indoles in organic synthesis (Cacchi & Fabrizi, 2005).

Bioisosteric Indole Inhibitors

Studies have also been conducted on bioisosteric trifluoromethyl and pentafluorosulfanyl indole inhibitors, revealing their role in inhibiting specific enzymes. This area of research has potential implications in medicinal chemistry and drug development (Alverez et al., 2015).

Indole Synthesis Review

A review on indole synthesis categorized various methods of indole construction, providing a comprehensive understanding of this domain (Taber & Tirunahari, 2011). This includes different strategies and name reactions associated with indole synthesis.

Application in Antifouling Coatings

Indole derivatives have been investigated for their use in antifouling coatings. A study synthesized indole derivatives for antibacterial and algae inhibiting properties, exploring their potential in environmentally friendly antifouling applications (Chunhua et al., 2020).

Anion Receptor Studies

Research on 7-Pentafluorophenyl-1H-indole revealed its potential as an anion receptor for anion–π interactions, a promising area in molecular recognition studies (Sun et al., 2014).

Future Directions

The SF5 group is gaining increasing attention due to its unique and attractive properties. It shows great promise in agrochemical, medicinal, and materials chemistry applications . Future research will likely focus on developing new methods to introduce this group into organic molecules and exploring its potential applications in various fields .

properties

IUPAC Name

pentafluoro(1H-indol-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRZWPKNTUYVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272119
Record name (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pentafluorosulfanyl)-1H-indole

CAS RN

1379811-84-3
Record name (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1379811-84-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Frischmuth, A Unsinn, K Groll… - … A European Journal, 2012 - Wiley Online Library
… Starting from 2-bromo-5-(pentafluorosulfanyl)aniline21 (10), the synthesis of 6-pentafluorosulfanyl-1H-indole (11) was achieved in two steps (Scheme 2). First, we performed a …
PR Savoie, JT Welch - Chemical reviews, 2015 - ACS Publications
The organic chemistry of the pentafluorosulfanyl (SF5) group, previously reviewed 1 and extensively developed by Gard, has only recently come under more widespread investigation …
Number of citations: 272 pubs.acs.org
ADS Frischmuth - 2014 - edoc.ub.uni-muenchen.de
… Starting from 2-bromo-5-(pentafluorosulfanyl)aniline66 (22), the synthesis of 6-pentafluorosulfanyl-1H-indole (23) was achieved in two steps (Scheme 2). First, a Sonogashira cross-…
Number of citations: 5 edoc.ub.uni-muenchen.de
K Groll - 2013 - edoc.ub.uni-muenchen.de
As mentioned in chapter A. 2.1, in 1859 Hallwachs and Schafarik successfully prepared organoaluminum reagents for the first time. 11 They observed the reaction of ethyl iodide with …
Number of citations: 5 edoc.ub.uni-muenchen.de

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